molecular formula C10H8O5 B5884133 2-acetylisophthalic acid

2-acetylisophthalic acid

Cat. No.: B5884133
M. Wt: 208.17 g/mol
InChI Key: BMASXPRYFCKHKK-UHFFFAOYSA-N
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Description

2-acetylisophthalic acid is a useful research compound. Its molecular formula is C10H8O5 and its molecular weight is 208.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 208.03717335 g/mol and the complexity rating of the compound is 274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-acetylbenzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5/c1-5(11)8-6(9(12)13)3-2-4-7(8)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMASXPRYFCKHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation

The amide group in N-(1H-1,3-benzodiazol-2-yl)-2-methylbenzamide can undergo oxidation to form carboxylic acids. For instance, oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may convert the amide into a carboxylic acid derivative, though specific reaction conditions for this compound are not explicitly detailed in the literature. Structural analogs suggest that oxidation occurs under acidic or basic conditions, depending on the oxidizing agent .

Nucleophilic Substitution

The amide group’s nitrogen atom may participate in nucleophilic substitution reactions, where the amide bond is replaced by other nucleophiles (e.g., alcohols, amines). This reactivity is influenced by steric and electronic factors inherent to the benzodiazole ring .

Intermolecular Interactions

X-ray crystallography studies of analogous benzodiazole-amide compounds reveal crystal packing stabilized by hydrogen bonds (N–H···O, N–H···N) and π–π interactions. These interactions are critical for understanding the compound’s solid-state behavior and potential biological activity .

Spectroscopic Characterization

  • NMR : The amide proton typically resonates as a singlet (δ ~10 ppm) in DMSO-d₆ due to strong hydrogen bonding.

  • IR : The carbonyl (C=O) stretch of the amide group appears around 1675 cm⁻¹ .

  • Mass Spectrometry : The molecular ion peak (M⁺) confirms the molecular formula C₁₅H₁₃N₃O .

Q & A

Q. What strategies are effective for studying the reaction mechanisms involving this compound in complex systems?

  • Methodological Answer : Employ isotopic labeling (e.g., ¹³C-acetyl groups) to track reaction pathways via NMR or MS. Computational modeling (DFT or MD simulations) can predict intermediates and transition states, validated experimentally using stopped-flow kinetics or in situ spectroscopy .

Q. How can researchers design experiments to investigate the compound’s stability under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Use TGA/DSC to monitor decomposition temperatures.
  • Photostability : Expose samples to UV-Vis light (ICH Q1B guidelines) and quantify degradation via HPLC.
  • pH-Dependent Stability : Perform kinetic studies in buffered solutions (pH 1–12) and identify degradation products using LC-MS .

Q. What advanced computational methods are suitable for predicting the biological activity of this compound derivatives?

  • Methodological Answer : Combine QSAR modeling with molecular docking (e.g., AutoDock Vina) to screen against target proteins (e.g., enzymes in metabolic pathways). Validate predictions with in vitro assays (e.g., enzyme inhibition or cytotoxicity tests) and correlate results with electronic descriptors (HOMO-LUMO gaps, logP) .

Data Analysis and Interpretation

Q. How should researchers handle conflicting spectral data in structural elucidation?

  • Methodological Answer : Apply multivariate analysis (PCA or PLS) to compare spectral datasets. Use consensus libraries (e.g., HMDB or PubChem) to identify outliers. For unresolved conflicts, collaborate with independent labs for blind validation .

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Report confidence intervals and assess goodness-of-fit (R², residual plots). For clustered data, apply mixed-effects models to account for variability .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when reporting synthetic protocols for this compound?

  • Methodological Answer : Adhere to the Beilstein Journal’s guidelines:
  • Detailed Experimental Section : Specify equipment models, reagent suppliers, and reaction monitoring tools.
  • Supporting Information : Provide raw spectral data (NMR, MS) and crystallographic files (CIF) .

Q. What frameworks exist for ethically managing data sharing and citation in studies involving this compound?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit data in repositories like ChemRxiv or Zenodo with persistent identifiers (DOIs). Use ACS Style Guide standards for citing datasets and software .

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